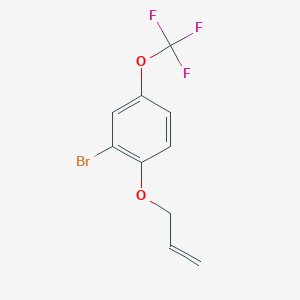
1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene
Overview
Description
“1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene” is a chemical compound with the molecular formula C10H8BrF3O21. It is used for research purposes1.
Synthesis Analysis
The synthesis of “1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene” is not explicitly mentioned in the search results. However, it’s known that “1-Bromo-4-(trifluoromethoxy)benzene” can be treated with lithium diisopropylamide (LIDA) at -100°C to give 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene2.Molecular Structure Analysis
The molecular structure of “1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene” is not explicitly mentioned in the search results. However, the molecular weight is 297.07 g/mol1.Chemical Reactions Analysis
The specific chemical reactions involving “1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene” are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene” are not explicitly mentioned in the search results. However, “1-Bromo-4-(trifluoromethoxy)benzene” has a boiling point of 155 - 157 °C, a density of 1.62 g/cm3 (20 °C), and a vapor pressure of 20 hPa (55 °C)3.Scientific Research Applications
Aryne Route to Naphthalenes
1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene is used in the generation of specific phenyllithium intermediates that can be transformed into various compounds. For instance, 1-bromo-4-(trifluoromethoxy)benzene leads to the formation of 1,2-dehydro-4-(trifluoromethoxy)benzene, an aryne intermediate used to synthesize naphthalenes. Such arynes can react with furan to create cycloadducts, which can be further manipulated chemically to yield diverse compounds (Schlosser & Castagnetti, 2001).
Synthesis of Ethers
The compound plays a role in synthesizing ethers such as 1,3-bis(allyloxy)benzene. This synthesis involves the O-allylation of resorcinol with allyl bromide, catalyzed by a phase-transfer catalyst, and can be enhanced using ultrasound irradiation. This method illustrates the potential for efficient and accelerated synthesis of ethers (Selvaraj & Rajendran, 2013).
Trifluoromethoxylation of Aliphatic Substrates
The molecule is relevant in the trifluoromethoxylation of aliphatic substrates. It can be used to generate trifluoromethoxide anions that substitute activated bromides and alkyl iodides, leading to the formation of aliphatic trifluoromethyl ethers. This is a key example of nucleophilic displacement involving the trifluoromethoxy group (Marrec et al., 2010).
Bis-Difluoroalkylated Benzoxepines and 2H-Chromenes Synthesis
It contributes to the development of a method for synthesizing bis-difluoroalkylated benzoxepines and 2H-chromenes. This process features mild conditions, good regioselectivity, and a wide substrate scope, indicating its versatility in organic synthesis (Zhou et al., 2022).
CCR5 Antagonists Synthesis
The compound is used in the synthesis of non-peptide CCR5 antagonists, which are important in the field of medicinal chemistry. This involves reactions with various intermediates to produce bioactive compounds (Cheng De-ju, 2015).
Cross-Coupling Reactions
It's involved in cross-coupling reactions, specifically in the synthesis of palladium(II) complexes. These complexes play a crucial role in Suzuki and Sonogashira cross-coupling reactions, which are pivotal in creating various organic compounds (Deschamps et al., 2007).
Catalytic Oxidative Trifluoromethoxylation
This chemical is used in the catalytic intermolecular allylic C-H trifluoromethoxylation of alkenes, a process that enables the direct formation of allylic trifluoromethoxy derivatives from terminal alkenes. This represents a significant advancement in the field of organic synthesis (Qi et al., 2017).
Safety And Hazards
The safety and hazards of “1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene” are not explicitly mentioned in the search results. However, “1-Bromo-4-(trifluoromethoxy)benzene” is known to cause skin irritation3.
Future Directions
The future directions of “1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene” are not explicitly mentioned in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.
properties
IUPAC Name |
2-bromo-1-prop-2-enoxy-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-2-5-15-9-4-3-7(6-8(9)11)16-10(12,13)14/h2-4,6H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQVBIUQJJMEGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)OC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199808 | |
| Record name | 2-Bromo-1-(2-propen-1-yloxy)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyloxy-2-bromo-4-trifluoromethoxy-benzene | |
CAS RN |
200956-16-7 | |
| Record name | 2-Bromo-1-(2-propen-1-yloxy)-4-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200956-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(2-propen-1-yloxy)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201199808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

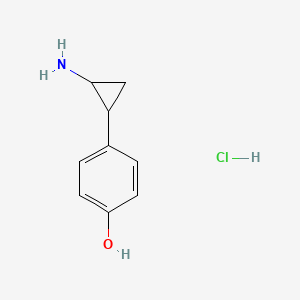
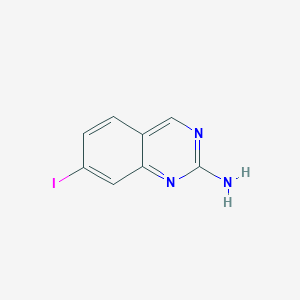
![3,5-Dichloropyrido[3,4-b]pyrazine](/img/structure/B6592359.png)
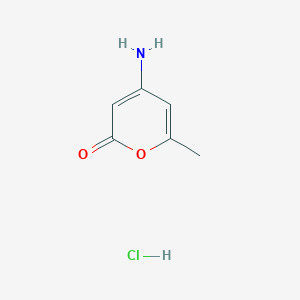
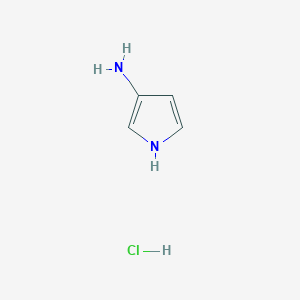
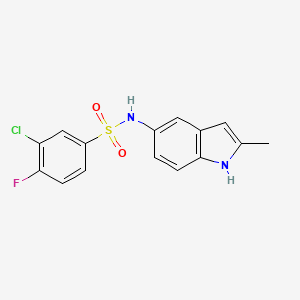
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592374.png)
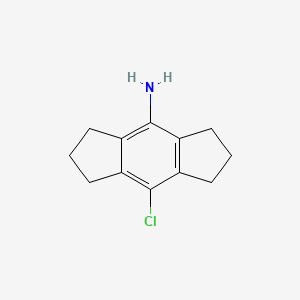
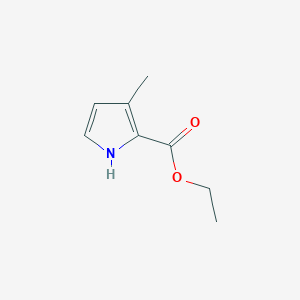
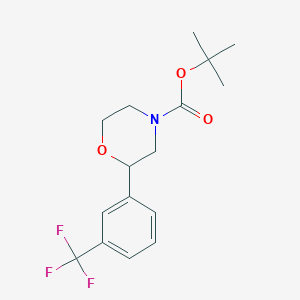
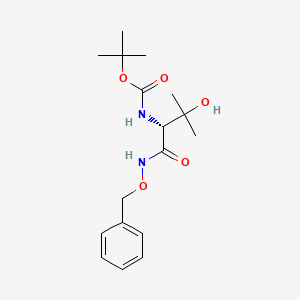
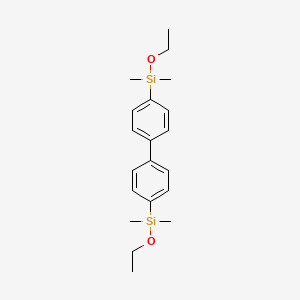
![tert-Butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide](/img/structure/B6592416.png)
